N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that integrates a pyrazole moiety with a sulfonamide group, which contributes to its biological and chemical properties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory research.
The compound is derived from the combination of a pyrazole structure and a sulfonamide functional group. Pyrazoles are known for their diverse biological activities, while sulfonamides have been traditionally used as antibiotics and in other therapeutic areas.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can be classified as:
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves several key steps:
Technical details regarding specific reaction conditions, yields, and purification methods are crucial for reproducibility and optimization of the synthesis process .
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide features:
The molecular formula is , indicating its composition.
Key structural data includes:
The compound can undergo various chemical reactions typical for both pyrazoles and sulfonamides:
Technical details about reaction conditions (temperature, solvents, catalysts) are vital for understanding its reactivity profile .
The mechanism of action for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves:
Data from in vitro studies indicate that such compounds exhibit significant inhibitory effects on nitric oxide production and other inflammatory mediators .
Key chemical properties include:
Relevant analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into its structural characteristics .
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several potential scientific uses:
Further research into these applications may lead to the development of new therapeutic agents based on this compound's structure .
The development of pyrazole-sulfonamide hybrids stems from convergent evolutionary paths in medicinal chemistry:
Table 1: Evolution of Pyrazole-Sulfonamide Hybrid Therapeutics
| Era | Compound Class | Key Example | Therapeutic Application |
|---|---|---|---|
| 1930–1940s | Antibacterial sulfonamides | Sulfadiazine | Broad-spectrum antibiotics |
| 1950–1980s | Pyrazole NSAIDs | Phenylbutazone | Anti-inflammatory/analgesic |
| 1990–2000s | COX-2 inhibitors | Celecoxib | Arthritis/pain management |
| 2010–Present | Targeted hybrids | Sulfaphenazole derivatives | Antimycobacterial agents [6] |
Late-stage functionalization techniques (e.g., sulfonyl pyrrole intermediates) now enable efficient diversification of sulfonamide groups in complex molecules, accelerating SAR studies for hybrids like our target compound [10].
The 1,2-diazole (pyrazole) ring in the target compound confers critical physicochemical and target-binding properties:
Table 2: Impact of Pyrazole Substitution on Pharmacological Properties
| Substitution Position | Functional Group | Biological Consequence | Example Drug |
|---|---|---|---|
| 1-position | Ethyl sulfonamide | Enhanced solubility and target specificity | Target compound |
| 3-position | Methyl/trifluoromethyl | Steric modulation of target engagement | Celecoxib [5] |
| 4-position | Phenyl | Hydrophobic pocket filling & π-stacking | Fomepizole [5] |
| 5-position | Amino/carbonyl | H-bonding with catalytic residues | Rimonabant [5] |
The 4-phenyl-1H-pyrazole motif specifically balances lipophilicity (logP contribution: ~2.1) and conformational rigidity, making it a preferred scaffold for CNS-penetrant compounds and kinase inhibitors [5] [9].
Functionalizing sulfonamides in hybrids like our target compound addresses multiple drug design objectives:
Table 3: Functional Group Influence on Sulfonamide Bioactivity
| Sulfonamide Type | Key Structural Feature | Advantage | Clinical Example |
|---|---|---|---|
| Aryl-SO₂NH₂ (antibacterial) | N4-arylamine | Broad-spectrum activity | Sulfamethoxazole |
| Aryl-SO₂NHR (non-AB) | N1-substitution | Lower allergic potential | Celecoxib [3] |
| Alkyl-SO₂NHR | Aliphatic R-group | Improved metabolic stability | Dorzolamide [8] |
| Hybrid SO₂N-linkers | Spacer to heterocycle | Multitarget engagement | Target compound |
The ethyl spacer in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide enables conformational adaptability, allowing simultaneous engagement of pyrazole and sulfonamide with discontinuous binding sites—critical for allosteric modulators and protein-protein interaction inhibitors [6] [10].
Compound Index
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0